molecular formula C23H22N2O4S B5109602 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide

2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide

Cat. No. B5109602
M. Wt: 422.5 g/mol
InChI Key: DMKGAGIDWKAABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide, also known as MMMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammatory cytokine production, and modulation of pain sensitivity. 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has also been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide in lab experiments is its high selectivity towards cancer cells, which allows for targeted therapy. Another advantage is its low toxicity, which reduces the risk of adverse effects. However, one limitation is the need for further studies to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the study of 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide, including:
1. Investigating its potential use in combination therapy with other anticancer drugs.
2. Studying its effects on other signaling pathways and gene expression.
3. Developing novel delivery systems to improve its bioavailability and efficacy.
4. Investigating its potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide is a synthetic compound that has shown potential therapeutic properties in various diseases. Its mechanism of action involves the inhibition of signaling pathways and modulation of gene expression. While there are advantages and limitations for its use in lab experiments, there are several future directions for its study.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide involves several steps, including the reaction of 4-methoxyaniline with ethyl chloroformate to form 4-methoxyphenyl carbamate. This is followed by the reaction of the carbamate with 2-aminobenzamide to form the intermediate product, which is then reacted with 4-(methylthio)benzoyl chloride to obtain the final product, 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide.

Scientific Research Applications

2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and pain. In cancer research, 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In pain research, 2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide has been shown to reduce pain sensitivity and increase pain tolerance.

properties

IUPAC Name

2-methoxy-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-16-10-8-15(9-11-16)24-22(26)18-6-4-5-7-20(18)25-23(27)19-13-12-17(30-3)14-21(19)29-2/h4-14H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKGAGIDWKAABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide

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